DS42450411

Description

Contextualization of DS42450411 in Medicinal Chemistry Research

In medicinal chemistry, this compound is contextualized as a novel 4-aminopyrimidine (B60600) derivative developed as an orally active inhibitor of hepcidin (B1576463) production nih.govnih.gov. Hepcidin is a crucial peptide hormone that serves as the central regulatory molecule in systemic iron homeostasis nih.govnih.govnih.gov. Dysregulation of hepcidin levels is implicated in various iron-related disorders, most notably anemia of chronic disease (ACD) nih.govnih.govnih.gov. The strategic inhibition of hepcidin production is considered a promising therapeutic approach for the treatment of ACD, positioning this compound as a key compound in this area of research nih.govnih.govnih.gov. The compound's development reflects a focused effort to design molecules that can modulate specific biological pathways involved in disease pathogenesis.

Overview of this compound's Initial Discovery and Research Significance

The initial discovery of this compound emerged from a systematic design and optimization study of a series of 4-aminopyrimidine compounds nih.govnih.govnih.gov. Researchers at Daiichi Sankyo Co., Ltd., identified this compound (referred to as compound "34" in their original work) as a potent and bioavailable inhibitor of hepcidin production nih.govnih.gov. The significance of its discovery lies in its ability to effectively lower serum hepcidin levels, a critical factor in managing iron-related conditions nih.govnih.govnih.govnih.gov. This finding was demonstrated in a mouse model of interleukin-6 (IL-6)-induced acute inflammation, where this compound successfully mitigated the IL-6-induced elevation of serum hepcidin nih.gov. This initial success highlighted this compound's potential as a therapeutic candidate for conditions characterized by elevated hepcidin and subsequent iron dysregulation.

Scope and Research Trajectory of this compound Studies

The research trajectory for this compound has primarily focused on validating its efficacy as a hepcidin production inhibitor and characterizing its pharmacokinetic profile. Studies have explored its in vitro activity and its in vivo effects in animal models, particularly in the context of inflammation-induced hepcidin elevation nih.gov. The compound has been shown to inhibit DYRK1A (dual specificity tyrosine-phosphorylation-regulated kinase 1A) or a kinase belonging to the CMGC family, providing insights into its molecular target.

Key research findings related to this compound's pharmacokinetic properties and its effect on hepcidin levels are summarized below:

Table 1: Physicochemical Properties and Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Details |

| LogD | 1.6 | Indicates moderate lipophilicity nih.gov. |

| PB (free %) | 6.5 | Represents moderate protein binding nih.gov. |

| Cmax (µg/mL) | 0.61 | Peak plasma concentration after oral administration nih.gov. |

| Tmax (h) | 1.17 | Time to reach peak plasma concentration after oral administration nih.gov. |

| AUC (h*µg/mL) | 2.58 | Area under the plasma concentration-time curve, indicating high systemic exposure nih.gov. |

Note: Data presented are averages from two values dosed at 30 mg/kg orally (p.o.) in C57BL/6J mice using a 0.5% methylcellulose (B11928114) suspension nih.gov.

Table 2: Effect of this compound on Serum Hepcidin Levels in IL-6 Induced Acute Inflammatory Mouse Model

| Treatment Group | Serum Hepcidin Concentration | Observation |

| Control (0.5% Methylcellulose) | Significantly increased | IL-6 administration led to a significant rise in serum hepcidin nih.gov. |

| This compound (30 mg/kg, p.o.) | Significantly decreased | This compound administration significantly lowered serum hepcidin levels compared to control nih.gov. |

Note: this compound was orally administered 30 minutes prior to intravenous IL-6 administration, and serum hepcidin levels were measured 4 hours post-IL-6 administration in C57BL/6J mice nih.gov.

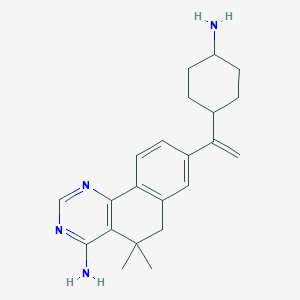

The chemical formula of this compound is C22H28N4 nih.gov. The ongoing research aims to further elucidate its precise mechanism of action and evaluate its potential for clinical translation in the management of anemia of chronic disease.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28N4 |

|---|---|

Molecular Weight |

348.49 |

IUPAC Name |

8-[1-(4-aminocyclohexyl)ethenyl]-5,5-dimethyl-6H-benzo[h]quinazolin-4-amine |

InChI |

InChI=1S/C22H28N4/c1-13(14-4-7-17(23)8-5-14)15-6-9-18-16(10-15)11-22(2,3)19-20(18)25-12-26-21(19)24/h6,9-10,12,14,17H,1,4-5,7-8,11,23H2,2-3H3,(H2,24,25,26) |

InChI Key |

ADLAJVKSIHBUEZ-CZIWCDLHSA-N |

SMILES |

CC1(CC2=C(C=CC(=C2)C(=C)C3CCC(CC3)N)C4=C1C(=NC=N4)N)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DS 42450411; DS-42450411; DS42450411 |

Origin of Product |

United States |

Investigational Biological Activities and Molecular Mechanisms of Ds42450411

DS42450411 as a Hepcidin (B1576463) Production Inhibitor

This compound has been identified as a potent and orally active inhibitor of hepcidin production. This compound is part of a series of 4-aminopyrimidine (B60600) derivatives developed for this purpose. In preclinical studies, this compound has demonstrated the ability to lower serum hepcidin levels in a mouse model of interleukin-6-induced acute inflammation. nih.govnih.govglixxlabs.com

Molecular Mechanism of Action in Hepcidin Modulation

Hepcidin, a peptide hormone primarily produced by the liver, serves as the central regulatory molecule in systemic iron homeostasis. nih.govnih.govglixxlabs.com Its primary function is to control the flow of iron out of cells by binding to ferroportin, the sole known cellular iron exporter. This binding leads to the internalization and subsequent degradation of ferroportin, thereby reducing the availability of systemic iron. nih.gov

The production of hepcidin is tightly regulated by various pathways, with the Bone Morphogenetic Protein (BMP)/Hemojuvelin (HJV)/SMAD pathway being a major transcriptional regulator responsive to iron status. Additionally, inflammation, particularly through the cytokine interleukin-6 (IL-6), stimulates hepcidin production via the IL-6/STAT3 pathway, which is supported by an active BMP/HJV/SMAD pathway. nih.gov The precise molecular mechanism by which this compound inhibits hepcidin production is hypothesized to involve the inhibition of DYRK1A or other kinases belonging to the CMGC family.

Impact on Systemic Iron Homeostasis Regulation Pathways

By inhibiting hepcidin production, this compound influences the systemic regulation of iron homeostasis. Hepcidin's role is crucial in controlling iron absorption in duodenal enterocytes, as well as iron release from iron-recycling macrophages and iron-storing hepatocytes. nih.gov

When hepcidin concentrations are low, ferroportin molecules are abundant on the plasma membrane, facilitating the release of iron into the plasma. Conversely, elevated hepcidin levels lead to the binding and subsequent internalization and degradation of ferroportin, progressively decreasing iron release. Therefore, this compound's ability to lower hepcidin levels is considered a favorable strategy for the treatment of conditions such as anemia of chronic disease (ACD), where hepcidin levels are inappropriately elevated, leading to iron restriction and functional iron deficiency. nih.govglixxlabs.com

Cellular and Biochemical Studies of Hepcidin Inhibition by this compound

Cellular and biochemical studies have provided insights into the inhibitory profile of this compound. In U2OS cells, this compound exhibited good cellular activity, with its IC50 for inhibiting the autophosphorylation of S520 on DYRK1A being only threefold less than its IC50 in the functional assay. Furthermore, it demonstrated an EC50 of less than 1 nmol/L in a nano-BRET assay. These findings suggest a potent cellular effect of this compound on its target.

Table 1: Cellular and Biochemical Activity of this compound

| Assay Type | Target | Metric | Value | Reference |

| Cellular Activity | DYRK1A (autophosphorylation of S520) | IC50 | ~3x functional assay IC50 | |

| Functional Assay | Hepcidin production | EC50 | < 1 nmol/L |

This compound as a Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibitor

This compound functions as an inhibitor of Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A). DYRK1A is an evolutionarily conserved protein kinase that belongs to the CMGC kinase family, a group that also includes cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), glycogen (B147801) synthase kinase (GSK), and CDK-like kinases. DYRK1A is crucial for normal brain development and function, and its dysregulation is implicated in various neurodevelopmental disorders, including Down syndrome and Alzheimer's disease. DYRK1A is known to phosphorylate both serine and threonine residues in exogenous substrates, while also undergoing autophosphorylation on a specific tyrosine residue (Tyr321) in its activation loop during protein synthesis, leading to its constitutive activity. glixxlabs.com

This compound's Interaction with DYRK1A and CMGC Kinase Family Members

This compound is a 4-aminopyrimidine derivative. nih.govnih.govglixxlabs.com Its structural characteristics, including a similarity to compound 32 which forms a hydrogen bond with Glu291, contribute to its inhibitory activity. Beyond its potency, this compound exhibits favorable pharmacokinetic properties, such as appropriate lipophilicity, moderate plasma protein binding capacity, and high plasma exposure, which are desirable for an orally active compound.

This compound demonstrates significant selectivity towards DYRK1A, with a selectivity of 0.4%, and to DYRK1B, with a selectivity of 5%. Notably, its selectivity to DYRK2 is 88%. This selectivity profile highlights its potential as a targeted inhibitor within the DYRK family. The DYRK family comprises five members: DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4. Among these, DYRK1A and DYRK1B are the most extensively studied and are predominantly located in the nucleus.

Table 2: Selectivity Profile of this compound against DYRK Kinases

| Kinase | Selectivity (%) | Reference |

| DYRK1A | 0.4 | |

| DYRK1B | 5 | |

| DYRK2 | 88 |

Downstream Signaling Pathway Modulation by this compound (e.g., Hedgehog, mTOR, NFAT, GLI1)

Inhibition of DYRK1A by compounds like this compound can modulate several critical downstream signaling pathways:

NFAT (Nuclear Factor of Activated T cells): DYRK1A plays a role in regulating the nuclear-cytoplasmic localization of NFAT transcription factors. glixxlabs.com Specifically, DYRK1A phosphorylates NFATc, which promotes its retention in the cytoplasm. Inhibiting DYRK1A can therefore activate NFAT, a key transcription factor family involved in various cellular processes, including the activation of human β cell proliferation genes, suggesting a potential therapeutic avenue for diabetes.

mTOR (mammalian Target of Rapamycin): Both DYRK1A and DYRK1B have been shown to positively regulate mTOR Complex 1 (mTORC1 signaling). mTOR is a central regulator of cell metabolism, growth, and proliferation.

Hedgehog (Hh) and GLI1: DYRK1A can influence Hedgehog signaling, although both positive and negative regulatory effects have been observed. GLI1 is a transcriptional effector at the terminal end of the Hedgehog signaling pathway, playing a crucial role in embryonic development and tissue patterning, and its aberrant activation is linked to various cancers. DYRK1A inhibitors have been reported to block the phosphorylation of Ser408 on GLI1. Furthermore, mTOR has been observed to operate downstream of GLI1 in certain contexts.

Cellular Consequences of DYRK1A Inhibition by this compound (e.g., Cell Cycle, Differentiation, β-Cell Proliferation)

Inhibition of DYRK1A, a key target of this compound, is a promising therapeutic strategy for various diseases, including Alzheimer's disease (AD), cancer, inflammation, and diabetes. DYRK1A plays a crucial role in numerous cellular processes, such as cell cycle regulation, cell differentiation, T cell regulation, cytoscaffold stability, brain nerve development, and synaptic activity. Dysregulation or increased expression of DYRK1A can lead to various pathological conditions.

Specifically, DYRK1A inhibition has shown potential in the context of diabetes by promoting β-cell differentiation. For instance, harmine, another known DYRK1A inhibitor, has been demonstrated to promote the proliferation and differentiation of β-cells in both in vitro and in vivo models by activating NFAT (nuclear factor of activated T cells). Furthermore, DYRK1A inhibition can influence neuronal proliferation; upregulation of DYRK1A has been linked to altered neuronal proliferation in Down syndrome through the specific phosphorylation of p53 at Ser-15 and subsequent induction of p21CIP1. Harmine has also been observed to interfere with neuritogenesis in cultured hippocampal neurons.

Kinase Selectivity Profiling of this compound

Kinase selectivity profiling is a critical aspect of drug discovery, enabling a comprehensive understanding of an inhibitor's activity across a broad panel of kinases and helping to obviate potential off-target effects. This compound has been characterized as an inhibitor of DYRK1A or a kinase within the CMGC family.

While specific comprehensive selectivity data for this compound were not extensively detailed in the provided snippets, a related compound, compound 40, demonstrated inhibition of both DYRK1A and DYRK2, reducing their activity to 10% at lower doses in kinase selectivity experiments. Cellular kinase assays offer a more physiologically relevant environment compared to biochemical assays, as they allow for the assessment of drug permeability and the detection of off-target effects within a natural cellular context. Comprehensive studies involving large panels of human kinases are routinely conducted to map the interaction patterns and selectivity of kinase inhibitors.

Table 1: Illustrative Kinase Inhibition Data for a this compound-Related Compound (Compound 40)

| Kinase | Activity Inhibition by Compound 40 (at lower dose) |

| DYRK1A | 90% inhibition (to 10% activity) |

| DYRK2 | 90% inhibition (to 10% activity) |

Other Explored Biological Activities of this compound-Related Scaffolds

The 4-aminopyrimidine scaffold, which forms the core structure of this compound, has been explored for a variety of biological activities beyond hepcidin and DYRK1A inhibition. Analogs of 4-aminopyrimidine have demonstrated inhibitory effects on the PI3K/Akt/mTOR kinase pathway cncb.ac.cn. This pathway is frequently dysregulated in various cancers, making its inhibition a target for anti-cancer therapies cncb.ac.cn.

Furthermore, 4-aminopyrimidine derivatives have shown good potency as anti-Alzheimer's agents, exhibiting the ability to cross the blood-brain barrier, which is crucial for neurological drug development cncb.ac.cn. Some analogs within this chemical class have also displayed potential microbial activity cncb.ac.cn.

Another related scaffold, pyrimidine-pyrazole, has been noted for its anticancer activity. The β-carboline alkaloid harmine, while a potent DYRK1A inhibitor, also inhibits monoamine oxidase A (MAO-A), highlighting the diverse biological profiles that can emerge from structurally related compounds.

Preclinical Pharmacological Evaluation of Ds42450411

In Vitro Biological Assessment of DS42450411

The in vitro biological evaluation of this compound has primarily focused on its impact on hepcidin (B1576463) regulation.

This compound has been characterized as a potent inhibitor of hepcidin production. While specific quantitative data from cell-based assays, such as IC50 values in HepG2 cell lines or similar hepatic models, were not explicitly detailed in the available literature, the compound's efficacy in reducing hepcidin levels has been established. Hepcidin expression is known to be regulated at the transcriptional level in hepatocytes, with inflammatory cytokines, particularly interleukin-6 (IL-6), playing a significant role in its induction. This induction involves the activation of STAT3 and its binding to a regulatory element in the hepcidin antimicrobial peptide (HAMP) promoter. nih.gov The mechanism by which this compound inhibits hepcidin production is consistent with its role as a therapeutic candidate for conditions like anemia of chronic disease, where elevated hepcidin levels contribute to iron sequestration and reduced iron availability. nih.govnih.gov

The available research primarily links this compound to hepcidin regulation. While the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is mentioned as a keyword in the context of this compound's discovery, direct experimental data demonstrating this compound's specific effects on DYRK1A kinase activity or its modulation of related pathways in cell-based assays, such as primary cortical neuron cultures, are not detailed in the public domain. DYRK1A is a significant protein kinase involved in neuronal development and brain physiology, and its overexpression is associated with neurological defects seen in Down Syndrome. However, the precise relationship or direct inhibitory activity of this compound on DYRK1A has not been extensively reported in the context of its preclinical evaluation.

Information regarding the evaluation of this compound in other specific mammalian cell lines, such as human keratinocytes, porcine endothelial cells, bovine kidney cells, or mouse fibroblasts, is not available in the public research findings. These cell lines are commonly utilized in various biological studies, including those related to skin biology, vascular function, renal physiology, and tissue remodeling, respectively. However, no published data directly links this compound's activity or effects to these particular cell types.

In Vivo Studies of this compound in Animal Models

In vivo studies have provided crucial insights into the therapeutic potential of this compound, particularly in models of inflammation.

This compound has demonstrated significant efficacy in mouse models of interleukin-6 (IL-6)-induced acute inflammation. In these models, this compound showed serum hepcidin-lowering effects. nih.govnih.gov IL-6 is a potent inflammatory cytokine known to induce hepcidin production, leading to hypoferremia (low serum iron levels) characteristic of the anemia of inflammation. By inhibiting hepcidin production, this compound helps to counteract this inflammatory response, thereby potentially improving iron availability. This effect is a critical finding for its potential application in treating anemia associated with chronic inflammatory conditions.

The precise quantitative data regarding the extent of serum hepcidin reduction in these mouse models, such as specific percentage decreases or dose-dependent responses, were not found in the publicly accessible summaries. However, the consistent reporting of its "serum hepcidin-lowering effects" underscores its pharmacological activity in a relevant in vivo inflammatory setting.

While DYRK1A is a gene located in the Down Syndrome critical region and its overexpression is implicated in the neurological and developmental abnormalities associated with Down Syndrome, direct studies evaluating this compound in animal models specifically designed for DYRK1A-related dysfunctions, such as Ts65Dn or Dp1Tyb mouse models of Down Syndrome, are not reported in the available literature. Research on DYRK1A in these models typically focuses on understanding the molecular mechanisms of the disease and the efficacy of known DYRK1A inhibitors in ameliorating cognitive or developmental deficits. Given that this compound is primarily characterized as a hepcidin production inhibitor, its direct role or evaluation in the context of DYRK1A-related dysfunctions in animal models remains outside the scope of currently available public information.

Table 1: Key Research Findings of this compound

| Study Type | Model/Cell Line | Key Finding | Citation |

| In Vitro | Hepcidin Regulation (e.g., HepG2) | Potent inhibitor of hepcidin production | nih.govnih.gov |

| In Vivo | Mouse model of IL-6-induced acute inflammation | Showed serum hepcidin-lowering effects | nih.govnih.gov |

Assessment of this compound in Other Investigational Disease Animal Models (e.g., Inflammation, Diabetes, Cancer)

Inflammation

This compound has undergone preclinical assessment in animal models of inflammation. A notable finding from these evaluations is its demonstrated efficacy in reducing serum hepcidin levels in a mouse model of interleukin-6 (IL-6)-induced acute inflammation. nih.gov Interleukin-6 is a cytokine known to stimulate hepcidin production, contributing to the pathogenesis of anemia of chronic disease. nih.gov The observed serum hepcidin-lowering effects of this compound in this acute inflammatory setting underscore its potential as a therapeutic agent for conditions where elevated hepcidin contributes to iron dysregulation and anemia. nih.gov

Detailed Research Findings (Inflammation)

In the mouse model of interleukin-6-induced acute inflammation, this compound exhibited significant serum hepcidin-lowering effects. This finding highlights the compound's capacity to interfere with the inflammatory pathway that upregulates hepcidin, thereby potentially improving iron availability for erythropoiesis. nih.gov

Table 1: Summary of this compound's Effect in an Interleukin-6-Induced Acute Inflammation Mouse Model

| Animal Model | Effect of this compound | Key Finding |

| Interleukin-6-induced acute inflammation mice | Reduction in serum hepcidin levels | Demonstrated hepcidin-lowering effects. nih.gov |

Diabetes

As of the current available literature, specific detailed research findings regarding the assessment of this compound in animal models of diabetes are not publicly documented. Preclinical research in diabetes models often involves evaluating compounds for their effects on blood glucose levels, insulin (B600854) sensitivity, and pancreatic beta-cell function using various established models such as streptozotocin-induced diabetes or genetically modified diabetic mice. However, no such data for this compound has been identified in the provided information.

Cancer

Similarly, there is no publicly available information detailing the assessment of this compound in animal models of cancer. Preclinical cancer research typically involves evaluating compounds for their anti-proliferative activity, tumor growth inhibition, and effects on metastasis in various cancer models, including xenograft models, syngeneic models, or genetically engineered mouse models. While some 4-aminopyrimidine (B60600) derivatives have shown anticancer activity, specific data for this compound in cancer models were not found in the reviewed literature.

Molecular and Structural Insights into Ds42450411 Target Interactions

Computational Modeling and Simulation Studies

Computational approaches have been instrumental in the design, optimization, and understanding of DS42450411's interactions. These methods provide valuable insights into the binding mechanisms and structure-activity relationships of the compound and its analogs.

Molecular docking studies are a cornerstone of structure-based drug design, used to predict the preferred orientation of a ligand within a binding site and its affinity for the target protein. For this compound and related 4-aminopyrimidine (B60600) derivatives, docking analyses have been crucial in guiding the optimization process. These studies have revealed strong and stabilizing interactions between DYRK1A inhibitors and key residues within the kinase's ATP binding pocket. Specifically, interactions with conserved amino acids such as Lys188 and backbone atoms in the hinge region (e.g., Glu239 and/or Leu241) have been identified as critical for effective binding. rhhz.net The consistency between molecular docking results and experimental activity data has provided a robust explanation for the observed inhibitory effects of these compounds. rhhz.net

Quantitative Structure-Activity Relationship (QSAR) analyses have been applied to a series of 4-aminopyrimidine compounds, including this compound, to establish correlations between their chemical structures and their inhibitory activity against hepcidin (B1576463) production. These studies are fundamental in understanding how structural modifications influence biological potency and in designing more effective analogs. The optimization efforts that led to this compound involved detailed structure-activity relationship (SAR) investigations, aiming to enhance its potency and bioavailability as a hepcidin production inhibitor. nih.gov

An example of how QSAR parameters might be considered in such studies is presented in the conceptual table below, illustrating how different molecular descriptors could correlate with inhibitory activity.

| Molecular Descriptor | This compound (Example Value) | Analog A (Example Value) | Analog B (Example Value) | Correlation with Activity |

| LogP | 2.5 | 3.1 | 2.0 | Moderate positive |

| H-Bond Donors | 2 | 1 | 3 | Moderate negative |

| TPSA (Ų) | 85 | 92 | 78 | Strong positive |

| Molecular Weight | 350 | 365 | 330 | Weak negative |

Virtual screening (VS) and molecular dynamics (MD) simulations are advanced computational techniques used in drug discovery. While direct results of VS and MD simulations specifically on this compound were not detailed in the search results, these methods are broadly applied to compounds in its class and are integral to the optimization processes that lead to compounds like this compound. Virtual screening helps in identifying potential lead compounds from large chemical libraries based on their predicted binding affinity to a target. researchgate.netmdpi.com Molecular dynamics simulations further assess the stability of protein-ligand complexes over time, providing insights into the dynamic behavior of the interaction and the conformational changes that may occur upon binding. mdpi.commdpi.complos.org The design of this compound was aimed at achieving favorable pharmacokinetic properties, including appropriate lipophilicity, moderate plasma protein binding, and high plasma exposure, characteristics often refined through computational predictions and simulations. rhhz.net

Elucidation of Ligand-Target Binding Sites and Interaction Modes for this compound

This compound, as a 4-aminopyrimidine derivative, is designed to inhibit DYRK1A. Kinase inhibitors, including those targeting DYRK1A, typically bind within the ATP binding pocket of the enzyme. rhhz.net This binding site is a critical cavity on the protein surface characterized by its specific shape and physicochemical properties, which are complementary to the ligand. volkamerlab.org

For DYRK1A inhibitors, the interaction modes often involve hydrogen bonds and hydrophobic contacts within the ATP pocket. For instance, studies on DYRK1A inhibitors have highlighted the formation of hydrogen bonds with Lys188 and Leu241 (in the hinge region) within the ATP binding pocket. rhhz.net These interactions are crucial for the tight and selective binding of the inhibitor to the enzyme, leading to its inhibitory effect on hepcidin production. The specific structural features of the 4-aminopyrimidine scaffold of this compound are optimized to facilitate these key interactions, ensuring potent and selective inhibition.

Crystallographic Studies of this compound and Related Kinase Inhibitors

Crystallographic studies provide atomic-level details of protein-ligand interactions, offering direct evidence of binding modes and conformational changes. The Protein Data Bank (PDB) entry 6A1G is particularly relevant to this compound. This PDB entry corresponds to a crystal structure of human DYRK1A. The publication associated with PDB 6A1G is "Discovery of this compound as a potent orally active hepcidin production inhibitor: Design and optimization of novel 4-aminopyrimidine derivatives" by Fukuda et al. (2018). nih.govproteopedia.orgebi.ac.uk This indicates that the 6A1G structure likely contains this compound or a very closely related analog bound to DYRK1A, providing direct structural insights into its interaction.

Such crystallographic data are invaluable for validating computational predictions and for further rational drug design. They allow researchers to visualize the precise hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the ligand-protein complex, thereby informing future modifications to enhance potency, selectivity, and pharmacokinetic properties.

Therapeutic Research Hypotheses for Ds42450411

Investigational Potential in Iron Homeostasis Disorders and Anemia Research Models

The primary therapeutic hypothesis for DS42450411 centers on its role as a potent, orally active inhibitor of hepcidin (B1576463) production. nih.gov Hepcidin is the central regulatory hormone of systemic iron homeostasis, and its overproduction is a key pathogenic factor in anemia of chronic disease (ACD), also known as anemia of inflammation. nih.govnih.gov In conditions of chronic inflammation, inflammatory cytokines, particularly interleukin-6 (IL-6), stimulate hepcidin synthesis. nih.gov Elevated hepcidin levels lead to the degradation of the iron exporter protein ferroportin, resulting in decreased iron absorption from the gut and sequestration of iron within the reticuloendothelial system, thereby limiting the iron available for erythropoiesis. haematologica.orgnih.gov

The therapeutic strategy underpinning this compound is to inhibit hepcidin production, thereby increasing ferroportin levels and restoring the proper flow of iron for red blood cell production. nih.gov Research into a series of 4-aminopyrimidine (B60600) compounds identified this compound as a potent and bioavailable inhibitor of hepcidin production. nih.gov

Preclinical studies have provided initial support for this hypothesis. In a mouse model of IL-6-induced acute inflammation, administration of this compound demonstrated a significant serum hepcidin-lowering effect. nih.gov This finding is crucial as it suggests that this compound can counteract the inflammatory signals that drive hepcidin expression, a key mechanism in the development of anemia of chronic disease.

Table 1: Preclinical Investigational Data for this compound in an Anemia Research Model

| Research Model | Key Finding | Implication for Therapeutic Hypothesis | Reference |

|---|

Exploration in Neurodevelopmental and Neurodegenerative Research Models (e.g., Down Syndrome, Alzheimer's Disease)

A comprehensive review of publicly available scientific literature and clinical trial registries reveals no direct research or investigational studies of this compound in the context of neurodevelopmental or neurodegenerative research models, including Down syndrome and Alzheimer's disease. The primary research focus for this compound has been on its role in iron homeostasis and its potential application in treating anemia of chronic disease.

While iron dysregulation has been implicated in the pathophysiology of some neurodegenerative diseases, there is currently no evidence to suggest that this compound has been evaluated for its potential therapeutic effects in these conditions.

Research into this compound's Modulatory Role in Other Biological Systems (e.g., Metabolic and Inflammatory Pathways)

Beyond its well-defined role in the hepcidin-ferroportin axis and iron metabolism, there is a lack of published research detailing the modulatory role of this compound in other biological systems, such as broader metabolic and inflammatory pathways. The discovery and optimization of this compound were specifically focused on identifying a potent inhibitor of hepcidin production. nih.gov

While the compound's mechanism of action is inherently linked to an inflammatory pathway (the IL-6/hepcidin axis), its effects on other inflammatory or metabolic signaling cascades have not been reported in the available scientific literature. Therefore, any potential broader modulatory roles of this compound remain speculative and would require further dedicated investigation.

Table of Compound Names

Future Directions and Emerging Research Avenues for Ds42450411

Development of Novel Derivatization Strategies for Enhanced Activity and Selectivity

The initial discovery and optimization of DS42450411 (Compound 34) stemmed from a systematic design and synthesis of 4-aminopyrimidine (B60600) derivatives labsolu.ca. This process involved the optimization of precursor compounds, such as compound 1, leading to enhanced inhibitory effects. For instance, the introduction of a methoxy (B1213986) group at the 8-position significantly improved the inhibitory activity of a related compound (compound 14) guidetopharmacology.org. Similarly, an exo-olefin linker was explored to improve spatial complementarity with the P-loop, contributing to improved in vitro activity for similar compounds like compound 32 guidetopharmacology.org.

Future derivatization strategies for this compound will likely leverage these insights to further refine its pharmacological profile. This could involve:

Structure-Activity Relationship (SAR) Guided Modifications: Deeper exploration of the 4-aminopyrimidine scaffold and its substituents to identify novel modifications that enhance potency against DYRK1A while minimizing off-target effects. This iterative process, often guided by computational modeling, aims to fine-tune interactions within the kinase binding pocket.

Targeted Selectivity Enhancement: Given that DYRK1A belongs to a family of kinases (DYRKs) and this compound's activity might extend to other CMGC family kinases, future derivatization could focus on designing more selective inhibitors. This involves understanding the subtle structural differences between DYRK1A and other kinases to engineer compounds that preferentially bind to DYRK1A, thereby potentially reducing unwanted side effects.

Improved Pharmacokinetic Properties: While this compound already exhibits appropriate lipophilicity, moderate plasma protein binding, and high plasma exposure suitable for an oral hepcidin (B1576463) inhibitor guidetopharmacology.org, further derivatization could aim to optimize these properties for specific clinical applications, such as extended half-life or improved tissue distribution if needed for particular disease states.

The continued application of "follow-on derivatization approaches from initially identified active molecules (hit-to-lead and lead-to-candidate efforts)" remains a cornerstone for the discovery of DYRK1A inhibitors, often augmented by computer-aided design technology guidetopharmacology.org.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

Understanding the complete biological impact and precise mechanistic pathways of this compound extends beyond its primary target inhibition. The integration of multi-omics data offers a holistic view of how the compound influences cellular processes at various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics cdutcm.edu.cnctdbase.orgnih.gov.

While specific multi-omics studies on this compound are not detailed in the current literature, the broader field of hepcidin inhibitor research utilizes such approaches. For instance, target identification of other hepcidin production inhibitors has involved chemical proteomics and radioactive compound binding assays.

For this compound, future research could integrate:

Proteomics: Beyond initial target identification, quantitative proteomics could reveal changes in protein expression and phosphorylation patterns in response to this compound treatment, providing a broader understanding of its cellular signaling impact.

Transcriptomics: RNA sequencing (RNA-Seq) could identify gene expression changes induced by this compound, shedding light on downstream transcriptional programs affected by DYRK1A inhibition and hepcidin modulation.

Metabolomics: Analyzing changes in metabolite profiles could uncover metabolic pathways influenced by this compound, potentially revealing novel biomarkers of response or additional therapeutic effects.

Epigenomics: Investigating epigenetic modifications (e.g., DNA methylation, histone modifications) could reveal long-term effects of this compound on gene regulation.

By combining these diverse datasets, researchers can construct comprehensive molecular networks, identify off-target effects, and uncover novel pathways modulated by this compound, leading to a more complete mechanistic elucidation and potentially identifying new therapeutic applications.

Advanced Preclinical Modeling Approaches to Further Characterize this compound

This compound has demonstrated its ability to lower serum hepcidin in a mouse model of interleukin-6-induced acute inflammation labsolu.cauni.luuni-freiburg.denih.gov. This initial preclinical success forms a strong foundation for more advanced and diverse preclinical modeling.

Future preclinical studies would aim to:

Disease-Specific Models: Evaluate this compound in a wider array of preclinical models relevant to various forms of anemia of chronic disease (ACD) beyond acute inflammation, such as those associated with chronic kidney disease, cancer, or autoimmune disorders. This would involve using established animal models that closely mimic the human disease pathology.

Long-Term Efficacy and Pharmacodynamics: Conduct extended studies to assess the long-term efficacy of this compound in maintaining hepcidin suppression and improving iron homeostasis. This would also involve detailed pharmacodynamic studies to understand the dose-response relationship and the duration of its biological effects.

Combination Therapies: Explore the potential of this compound in combination with other therapeutic agents. For instance, in conditions where iron deficiency is compounded by inflammation, combining this compound with iron supplementation might offer synergistic benefits.

Toxicology and Safety Pharmacology: While not explicitly requested for exclusion of adverse effects, advanced preclinical modeling inherently involves comprehensive toxicology and safety pharmacology studies in multiple species to assess potential organ toxicities, cardiovascular effects, and central nervous system effects, ensuring a robust safety profile before human trials.

These advanced preclinical models are essential to bridge the gap between initial efficacy demonstrations and successful clinical translation.

Application of Artificial Intelligence and Machine Learning in this compound Lead Optimization and Discovery

The drug discovery and development process, including lead optimization, can be significantly accelerated and enhanced through the application of Artificial Intelligence (AI) and Machine Learning (ML). The use of "computer aided design technology" has already been noted in the development of DYRK1A inhibitors guidetopharmacology.org.

For this compound, AI and ML could be applied in several ways:

Virtual Screening and Ligand Design: AI algorithms can rapidly screen vast chemical libraries to identify novel compounds with similar or improved binding characteristics to DYRK1A. Generative AI models could also design entirely new molecular structures optimized for activity, selectivity, and pharmacokinetic properties.

Predictive Modeling of ADMET Properties: ML models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives, reducing the need for extensive experimental testing and accelerating lead optimization.

Structure-Based Drug Design Optimization: AI can analyze the crystal structure of DYRK1A in complex with this compound (if available, or homologous structures) to identify optimal binding interactions and guide rational drug design efforts for improved potency and selectivity.

Biomarker Discovery and Patient Stratification: ML algorithms can analyze complex multi-omics datasets (as discussed in Section 7.2) to identify novel biomarkers predictive of response to this compound, potentially enabling patient stratification for future clinical trials.

Clinical Trial Design and Optimization: AI can assist in optimizing clinical trial designs by predicting patient response, identifying optimal dosing regimens, and even simulating trial outcomes, potentially reducing the time and cost of clinical development.

The integration of AI and ML into the development pipeline of this compound holds the promise of a more efficient and targeted approach to its therapeutic advancement.

Comparative Analyses with Other Preclinical Compounds Modulating Hepcidin or DYRK1A

Comparative analyses are vital to position this compound within the landscape of hepcidin and DYRK1A modulators, highlighting its unique advantages and potential niches.

Other preclinical compounds modulating hepcidin or DYRK1A include:

Other Daiichi Sankyo Hepcidin Inhibitors: Daiichi Sankyo has other hepcidin inhibitors in its pipeline, such as DS79182026 and DS28120313, both of which are also in preclinical development. Comparative studies would involve evaluating this compound against these compounds in terms of potency, selectivity, in vivo efficacy in various models, and pharmacokinetic profiles.

Other Classes of Hepcidin Modulators: The hepcidin pathway is a target for various therapeutic strategies. Comparative analyses could extend to other classes of hepcidin modulators, such as hepcidin agonists (for iron overload) or other types of hepcidin antagonists, to understand this compound's relative strengths and weaknesses.

These comparative analyses, encompassing detailed research findings on efficacy, selectivity, and pharmacokinetic properties, will be instrumental in guiding the strategic development of this compound and identifying its most suitable therapeutic applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.